molecular formula C11H8N2O B3049214 2,9-Dihydro-1H-pyrido[3,4-b]indol-1-one CAS No. 19839-52-2

2,9-Dihydro-1H-pyrido[3,4-b]indol-1-one

Cat. No. B3049214
CAS RN: 19839-52-2
M. Wt: 184.19 g/mol
InChI Key: SGJQMRQYHMXDTI-UHFFFAOYSA-N
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Description

2,9-Dihydro-1H-pyrido[3,4-b]indol-1-one is a chemical compound with the CAS Number: 19839-52-2 . It has a molecular weight of 184.2 . The IUPAC name for this compound is 9H-beta-carbolin-1-ol .


Synthesis Analysis

In previous research, a group designed and synthesized 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, which showed high anti-tumor activity . A series of novel 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group . These groups are considered as the pharmacophores of some antitumor drugs based on the combination principles .


Molecular Structure Analysis

The InChI code for 2,9-Dihydro-1H-pyrido[3,4-b]indol-1-one is 1S/C11H8N2O/c14-11-10-8 (5-6-12-11)7-3-1-2-4-9 (7)13-10/h1-6,13H, (H,12,14) .


Chemical Reactions Analysis

The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro . All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells .


Physical And Chemical Properties Analysis

The physical form of 2,9-Dihydro-1H-pyrido[3,4-b]indol-1-one is solid . It is shipped at room temperature .

Scientific Research Applications

Alkaloid Synthesis

Neurodegenerative Disease Studies

Anticancer Research

Drug Discovery and Medicinal Chemistry

In Vitro Pharmacokinetics

Chemical Biology and Bioactivity Screening

Mechanism of Action

The target compounds were more potent against A549 compared to the other three cell lines . Molecular docking studies revealed the binding orientations of all the synthesized compounds in the active site of c-Met . Moreover, molecular dynamics simulations have been performed to evaluate the binding stabilities between the synthesized compounds and their receptors .

Safety and Hazards

The safety information for this compound includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

2,9-dihydropyrido[3,4-b]indol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c14-11-10-8(5-6-12-11)7-3-1-2-4-9(7)13-10/h1-6,13H,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJQMRQYHMXDTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=O)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80446780
Record name 2,9-Dihydro-1H-beta-carbolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,9-Dihydro-1H-pyrido[3,4-b]indol-1-one

CAS RN

19839-52-2
Record name 2,9-Dihydro-1H-beta-carbolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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